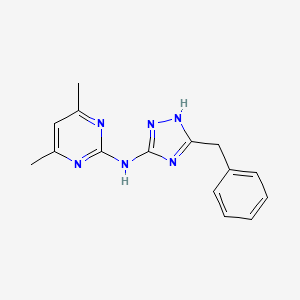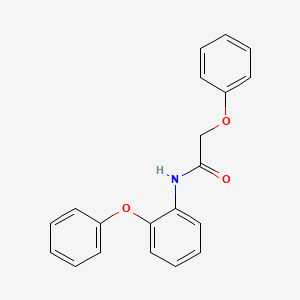
2-phenoxy-N-(2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-phenoxyphenyl)acetamide, also known as PPAA, is a chemical compound with potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 391.46 g/mol. PPAA is a relatively new compound and its properties and potential applications are still being explored.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. 2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-phenoxy-N-(2-phenoxyphenyl)acetamide has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which can help to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-phenoxy-N-(2-phenoxyphenyl)acetamide for lab experiments is that it has been found to have low toxicity, which makes it a safer alternative to other compounds that are used in cancer research. However, 2-phenoxy-N-(2-phenoxyphenyl)acetamide is still a relatively new compound and its properties and potential applications are still being explored. More research is needed to fully understand the advantages and limitations of 2-phenoxy-N-(2-phenoxyphenyl)acetamide for lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-phenoxy-N-(2-phenoxyphenyl)acetamide. One area of interest is the potential use of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in combination with other compounds to enhance its anti-tumor activity. Another area of interest is the potential use of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease. Further research is needed to fully explore the potential applications of 2-phenoxy-N-(2-phenoxyphenyl)acetamide in scientific research.
Métodos De Síntesis
2-phenoxy-N-(2-phenoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-bromoanisole with magnesium to form a Grignard reagent. The Grignard reagent then reacts with 2-bromoacetophenone to form the intermediate compound, which is then reacted with 2-bromoanisole again to form 2-phenoxy-N-(2-phenoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(2-phenoxyphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-phenoxy-N-(2-phenoxyphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-phenoxy-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(15-23-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOOHVAWBWZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-phenoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)
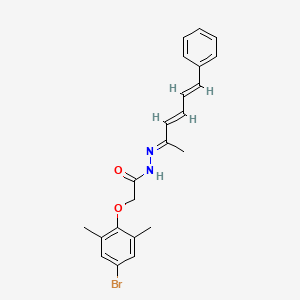
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
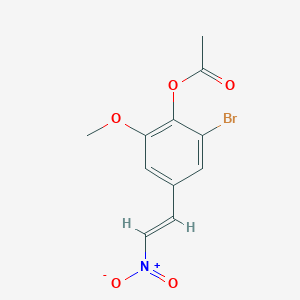

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
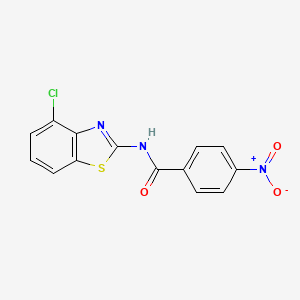
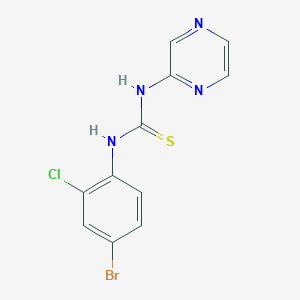


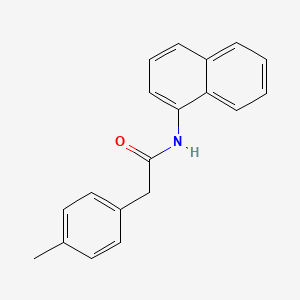
![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)
methanone](/img/structure/B5808881.png)
